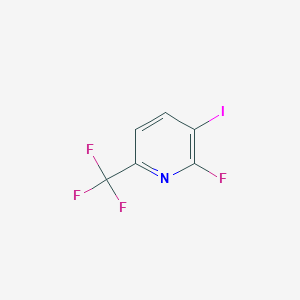
2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
概要
説明
“2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 957345-34-5 . It has a molecular weight of 290.99 . This compound is typically in solid form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine”, is a topic of interest in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The InChI code for “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” is 1S/C6H2F4IN/c7-5-3 (11)1-2-4 (12-5)6 (8,9)10/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Trifluoromethylpyridines, including “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine”, are used in various chemical reactions. For instance, they act as reactants in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
“2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” is a solid at room temperature . Its unique physicochemical properties are attributed to the presence of the fluorine atom and the pyridine moiety .科学的研究の応用
Synthesis and Chemical Properties
Halogen Shuffling in Pyridines : The conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative and subsequent isomerization to afford 2-chloro-4-iodo-6-(trifluoromethyl)pyridine was demonstrated. These compounds can be used as starting materials for further chemical manipulations, such as halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).
Synthesis of Pyridines Substituted with Multiple Elements : Stepwise and regioselective installation of functional groups on pyridines resulted in the synthesis of compounds like 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile. This research highlights novel methodologies for dehalocyanation of iodopyridines and acidic hydrolysis of 2-fluoropyridines (Kieseritzky & Lindström, 2010).
Radiopharmaceutical Applications
Synthesis of Radiotracers for Studying Receptors : The synthesis of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine was accomplished, providing insights into the synthesis of radiotracers for studying nicotinic acetylcholine receptors (Horti et al., 1998).
Development of PET Tracers : The synthesis of 6-[18F]Fluoro-A-85380, a tracer for positron emission tomography (PET), highlights the potential for studying brain nicotinic acetylcholine receptors in vivo (Scheffel et al., 1998).
Organic Synthesis and Chemical Transformations
Synthesis of Poly-Substituted Pyridines : A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines was developed, breaking C-F bonds and offering an alternative to traditional pyridine synthesis methods (Chen et al., 2010).
Displacement Reactions in Pyridines : The conversion of 2-iodopyridines into 2-(trifluoromethyl)pyridines through iodide displacement by (trifluormethyl)copper demonstrates a versatile approach for synthesizing trifluoromethyl-substituted pyridines (Cottet & Schlosser, 2002).
Medical Research and Pharmacology
- Lead Selection for Malaria Treatment : The study on trifluoromethyl-substituted pyridine and pyrimidine analogues of 2-aminomethylphenols identified JPC-3210 as a lead compound for malaria treatment due to its in vitro antimalarial activity and in vivo efficacy (Chavchich et al., 2016).
Safety And Hazards
The safety information for “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
将来の方向性
The future directions for “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” and other trifluoromethylpyridines are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
特性
IUPAC Name |
2-fluoro-3-iodo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFWFYZXEVQOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730864 | |
| Record name | 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine | |
CAS RN |
957345-34-5 | |
| Record name | 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-3-iodo-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


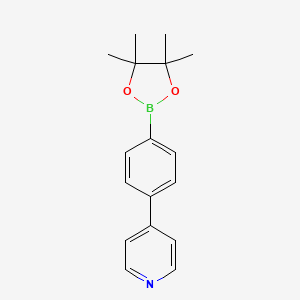
![tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B1397131.png)
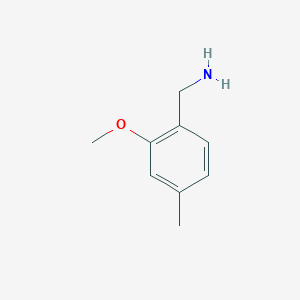
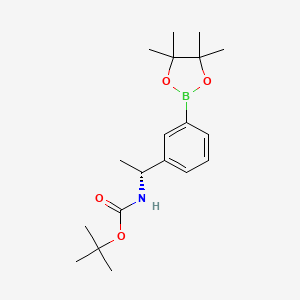
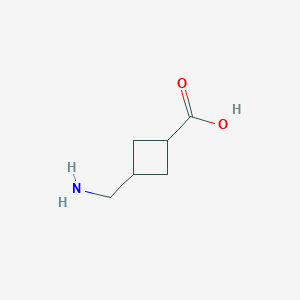
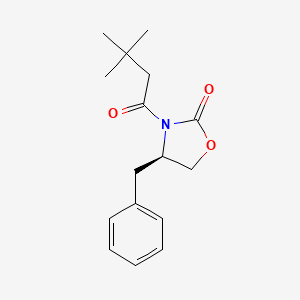
![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)

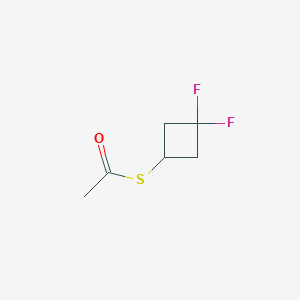
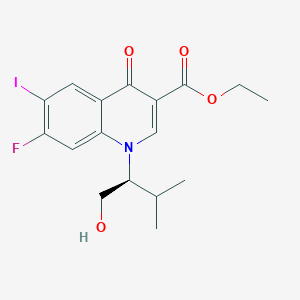
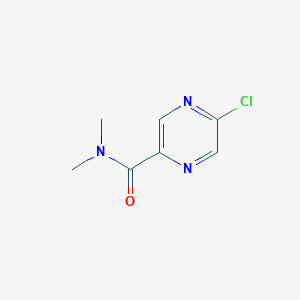
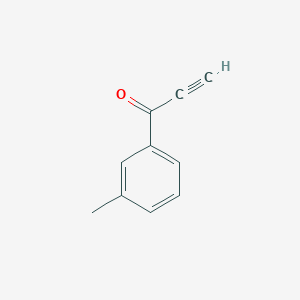
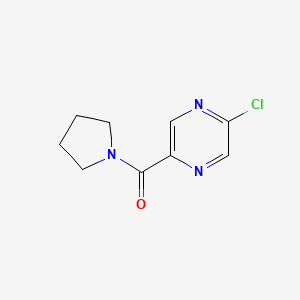
![7-Iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1397152.png)